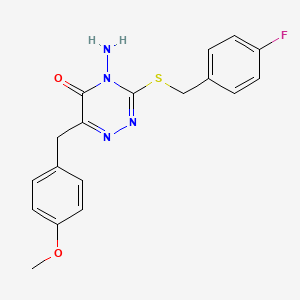
4-amino-3-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-3-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one, also known as FLT or Flt-3 inhibitor, is a small molecule compound that has been extensively studied for its potential in cancer treatment. FLT is a potent and selective inhibitor of the receptor tyrosine kinase Flt-3, which is overexpressed in various types of cancer cells.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research has shown that fluorine-containing compounds, including derivatives similar to the specified compound, have been synthesized with potential antibacterial activities. For example, the synthesis of new fluorine-containing thiadiazolotriazinones has demonstrated promising antibacterial activities against various strains at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Similarly, compounds synthesized from 1,2,4-triazole derivatives have been evaluated for their antimicrobial activities, with some showing significant antibacterial and antifungal activities (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Anticancer Research
The compound's derivatives have been explored for anticancer activities. A study on the synthesis and anticancer evaluation of some new derivatives revealed that four of the synthesized compounds exhibited anticancer activity against a panel of 60 cell lines derived from nine cancer types, indicating the compound's potential in cancer therapy (Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H., 2008).
Investigation of Intermolecular Interactions
The compound and its derivatives have been utilized in the study of intermolecular interactions, such as lp⋯π interactions, in derivatives of 1,2,4-triazoles. These studies contribute to the understanding of the compound's chemical behavior and its interactions, which are crucial for designing drugs with targeted properties (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2014).
Synthesis and Characterization for Various Biological Activities
Research focused on the synthesis and characterization of derivatives has shown that these compounds exhibit a range of biological activities. This includes antimicrobial, antioxidant, and urease inhibition activities, demonstrating the compound's versatility in scientific research applications (Hanif, M., Saleem, M., Hussain, M. T., Rama, N. H., Zaib, S., Aslam, M., Jones, P., & Iqbal, J., 2012).
properties
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-25-15-8-4-12(5-9-15)10-16-17(24)23(20)18(22-21-16)26-11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAPMWYPQHZRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

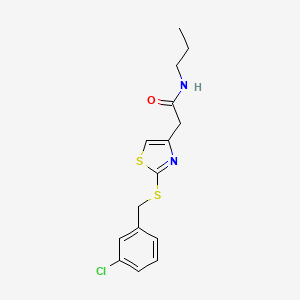
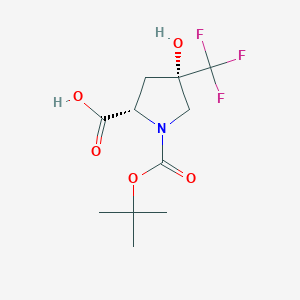
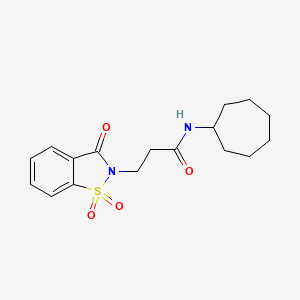
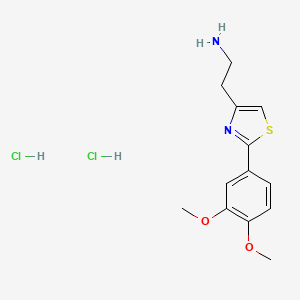
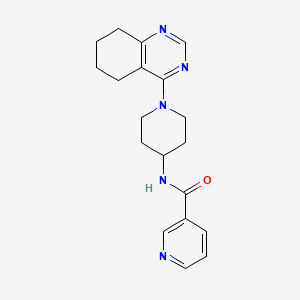
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B2693436.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2693437.png)
![4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2693438.png)


![Benzyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693442.png)
![tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate](/img/structure/B2693443.png)
![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2693444.png)
![1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2693445.png)